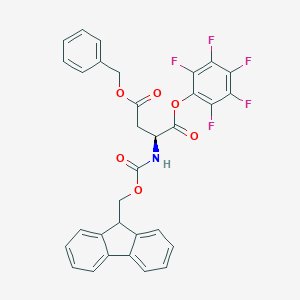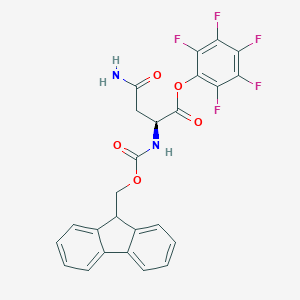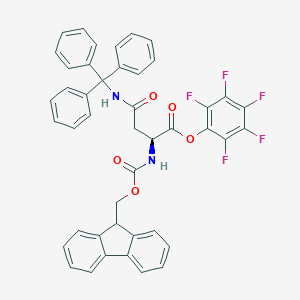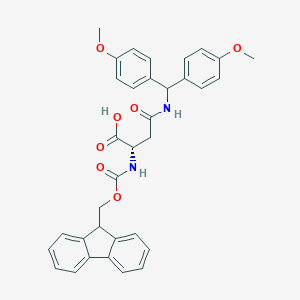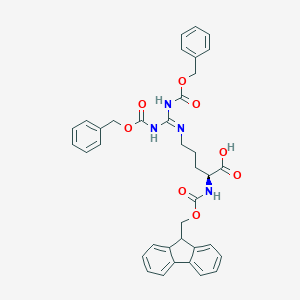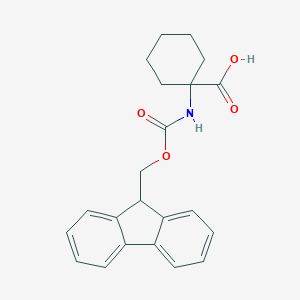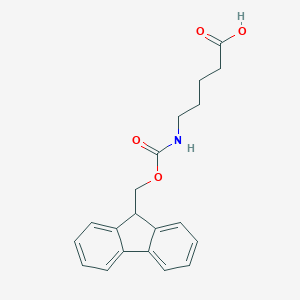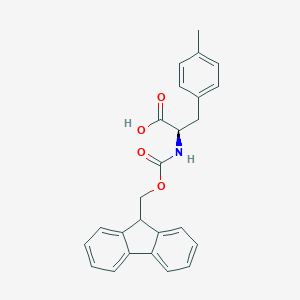
Fmoc-4-methyl-D-phenylalanine
Vue d'ensemble
Description
Fmoc-4-methyl-D-phenylalanine is a derivative of phenylalanine, an essential amino acid . It has a molecular formula of C25H23NO4 . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in peptide synthesis .
Synthesis Analysis
Fmoc-dipeptides, including Fmoc-4-methyl-D-phenylalanine, can be synthesized through self-assembly in aqueous media, forming supramolecular nanostructures and three-dimensional networks . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .Molecular Structure Analysis
Fmoc-4-methyl-D-phenylalanine contains a total of 56 bonds; 33 non-H bonds, 20 multiple bonds, 7 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-4-methyl-D-phenylalanine appears as a white powder . It has a melting point of 165 - 175 °C . The optical rotation is [a]20D = -31 ± 1 ° (C=1 in DMF) .Applications De Recherche Scientifique
Peptide Synthesis
Fmoc-4-methyl-D-phenylalanine is commonly used in the field of peptide synthesis .
Application Summary
This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is often used as a building block in the synthesis of more complex peptides.
Methods of Application
In peptide synthesis, Fmoc-4-methyl-D-phenylalanine is typically used in a solid-phase synthesis method, where the peptide chain is assembled on a solid support. The Fmoc group (Fluorenylmethyloxycarbonyl) is a type of protecting group used in the synthesis of peptides. It protects the amine group of the amino acid during the synthesis process and is removed under basic conditions when no longer needed.
Results or Outcomes
The use of Fmoc-4-methyl-D-phenylalanine in peptide synthesis allows for the creation of complex peptides with a high degree of control over the sequence and structure. The exact results or outcomes will depend on the specific peptides being synthesized.
Hydrogel Formation
Another application of Fmoc-4-methyl-D-phenylalanine is in the field of biomedical applications , specifically in the formation of hydrogels .
Application Summary
Hydrogels of low molecular weight molecules are important in biomedical applications. Fmoc-4-methyl-D-phenylalanine can self-assemble into hydrogels, which have potential uses in drug delivery, tissue engineering, and other biomedical applications .
Methods of Application
The formation of hydrogels involves the self-assembly of Fmoc-4-methyl-D-phenylalanine under specific conditions. The exact methods and conditions will depend on the specific application and desired properties of the hydrogel.
Results or Outcomes
The use of Fmoc-4-methyl-D-phenylalanine in hydrogel formation can result in hydrogels with specific properties suitable for various biomedical applications. The exact results or outcomes will depend on the specific application and the properties of the hydrogel .
Proteomics Research
Fmoc-4-methyl-D-phenylalanine is used in the field of proteomics research .
Application Summary
This compound is a useful Fmoc protected phenylalanine derivative for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Methods of Application
The exact methods of application in proteomics research can vary widely depending on the specific research goals and the type of proteins being studied. Typically, Fmoc-4-methyl-D-phenylalanine would be used in the synthesis of specific proteins or peptides for further study.
Results or Outcomes
The results or outcomes of proteomics research using Fmoc-4-methyl-D-phenylalanine can vary widely depending on the specific research goals. The use of this compound can enable the synthesis of specific proteins or peptides, which can then be studied to gain insights into their structures and functions .
Pharmaceutical Intermediate
Fmoc-4-methyl-D-phenylalanine is used as a pharmaceutical intermediate .
Application Summary
As a pharmaceutical intermediate, Fmoc-4-methyl-D-phenylalanine can be used in the synthesis of various pharmaceutical compounds .
Methods of Application
The methods of application can vary widely depending on the specific pharmaceutical compounds being synthesized. Typically, Fmoc-4-methyl-D-phenylalanine would be used as a building block in the synthesis process.
Results or Outcomes
The results or outcomes can vary widely depending on the specific pharmaceutical compounds being synthesized. The use of Fmoc-4-methyl-D-phenylalanine as an intermediate can enable the synthesis of various pharmaceutical compounds with a wide range of potential therapeutic applications .
Material Science
Fmoc-4-methyl-D-phenylalanine is used in the field of material science .
Application Summary
This compound can be used in the preparation of novel hybrid materials. These materials have potential applications in various fields, including tissue engineering, drug delivery, and catalysis .
Methods of Application
The exact methods of application in material science can vary widely depending on the specific research goals and the type of materials being studied. Typically, Fmoc-4-methyl-D-phenylalanine would be used in the synthesis of specific materials for further study.
Results or Outcomes
The results or outcomes of material science research using Fmoc-4-methyl-D-phenylalanine can vary widely depending on the specific research goals. The use of this compound can enable the synthesis of specific materials, which can then be studied to gain insights into their structures and functions .
Proteomics Research
Fmoc-4-methyl-D-phenylalanine is also used as a pharmaceutical intermediate .
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLHLZHGQPDMJQ-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373223 | |
| Record name | Fmoc-4-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-methyl-D-phenylalanine | |
CAS RN |
204260-38-8 | |
| Record name | Fmoc-4-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-D-phenylalanine, N-FMOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



